Enhanced Lipophilicity (LogP 3.92) Conferred by 7-Methyl Substitution Relative to 4-Bromo-6-chloro-1H-indole
The presence of the 7-methyl group on 4-bromo-6-chloro-7-methyl-1H-indole (CAS 1082040-80-9) results in a calculated LogP of 3.92 , which is substantially higher than the LogP of 3.46 reported for its direct analog, 4-bromo-6-chloro-1H-indole (CAS 885519-23-3), which lacks the 7-methyl substituent . This increase of +0.46 log units translates to a roughly threefold increase in partition coefficient (logP is a logarithmic scale) and predicts enhanced membrane permeability and potentially altered tissue distribution [1]. In medicinal chemistry, such a difference can be the deciding factor between a compound that is cell-permeable and one that is not, making the 7-methylated variant the preferred choice for cellular assays requiring efficient passive diffusion.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.92 |
| Comparator Or Baseline | 4-Bromo-6-chloro-1H-indole (CAS 885519-23-3); LogP = 3.46 |
| Quantified Difference | +0.46 log units (approximately 3-fold increase in partition coefficient) |
| Conditions | Calculated LogP values from authoritative chemical databases (Chemsrc) |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing cell permeability and oral bioavailability, directly impacting the selection of building blocks for drug discovery programs.
- [1] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7, 863–875. DOI: 10.1517/17460441.2012.714363. View Source
